2-Chloro-5-methylpyridine-3-boronic acid chemical properties
2-Chloro-5-methylpyridine-3-boronic acid chemical properties
[1][2][3]
Part 1: Executive Summary
2-Chloro-5-methylpyridine-3-boronic acid (CAS: 913835-86-6 ) is a specialized heterocyclic organoboron reagent used extensively in modern medicinal chemistry.[1][2] As a functionalized pyridine scaffold, it serves as a critical building block for introducing the 2-chloro-5-methylpyridine moiety into complex drug candidates via Suzuki-Miyaura cross-coupling.[1][2] Its structural uniqueness lies in the orthogonal reactivity of the C-Cl bond (electrophilic) and the C-B(OH)₂ group (nucleophilic), allowing for sequential, regioselective functionalization.
This guide details the physicochemical profile, synthesis pathways, and reactivity mechanisms of this compound, designed for researchers requiring high-fidelity experimental data.[1]
Part 2: Chemical Identity & Physicochemical Properties[4]
Identification Data
| Property | Specification |
| IUPAC Name | (2-Chloro-5-methylpyridin-3-yl)boronic acid |
| CAS Registry Number | 913835-86-6 |
| Molecular Formula | C₆H₇BClNO₂ |
| Molecular Weight | 171.39 g/mol |
| SMILES | CC1=CN=C(Cl)C(B(O)O)=C1 |
| Structure | Pyridine ring substituted with Cl at C2, B(OH)₂ at C3, Methyl at C5 |
Physical & Chemical Characteristics
| Parameter | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage.[1][2] |
| Melting Point | 138–141 °C | Decomposes upon melting (protodeboronation).[1][2] |
| Solubility | Soluble: DMSO, Methanol, DMFSparingly Soluble: DCM, Ethyl AcetateInsoluble: Water (neutral pH) | Solubility in water increases at pH > 8 due to boronate formation.[1][2] |
| pKa (Predicted) | ~6.59 (Boronic acid group) | Acidity is enhanced by the electron-withdrawing 2-Cl substituent compared to phenylboronic acid (pKa ~8.8).[1][2] |
| Stability | Air-stable solid; solution instability | Prone to protodeboronation in aqueous base or under prolonged heating.[1][2] |
Part 3: Synthesis & Manufacturing
The synthesis of 2-Chloro-5-methylpyridine-3-boronic acid presents a regioselectivity challenge.[1][2] The most robust industrial route utilizes Directed Ortho Metalation (DoM) , leveraging the 2-chloro substituent to direct lithiation to the C3 position.
Synthesis Workflow (Graphviz Diagram)
The following diagram illustrates the regioselective lithiation and borylation pathway.
Detailed Experimental Protocol (DoM Route)
Objective: Synthesis of 2-Chloro-5-methylpyridine-3-boronic acid from 2-chloro-5-methylpyridine.
Reagents:
-
Lithium Diisopropylamide (LDA) (1.2 equiv) [Freshly prepared or commercial solution][1]
-
Triisopropyl borate (1.5 equiv)[1]
-
2M HCl (Quenching)[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF.
-
Deprotonation: Cool the LDA solution to -78 °C . Add 2-chloro-5-methylpyridine (dissolved in THF) dropwise over 20 minutes.
-
Mechanism:[5] The electronegative Chlorine atom at C2 acidifies the C3 proton (inductive effect) and coordinates the Lithium cation, directing deprotonation exclusively to C3.
-
-
Metalation: Stir at -78 °C for 1 hour to ensure complete formation of the 3-lithio species.
-
Borylation: Add Triisopropyl borate dropwise, maintaining the temperature below -70 °C.
-
Warming: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.
-
Hydrolysis: Cool to 0 °C and quench with 2M HCl until pH ~3–4. Stir for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with Ethyl Acetate (x3).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1] Recrystallize from Acetonitrile/Water or precipitate with Hexanes.
Part 4: Reactivity & Applications[2][12]
Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in Pd-catalyzed cross-coupling.[1] A critical consideration is the chemoselectivity : the molecule contains both a nucleophile (Boronic acid) and a potential electrophile (2-Cl).
-
Standard Mode: Acts as the nucleophile (Ar-B(OH)₂).
-
Risk: Self-coupling (homocoupling) can occur if the catalyst inserts into the C-Cl bond of the boronic acid itself.
-
Mitigation: Use electron-rich ligands (e.g., SPhos, XPhos) that facilitate oxidative addition into the partner halide (e.g., Ar-Br or Ar-I) preferentially over the electron-deficient 2-chloropyridine moiety.[1]
Reaction Mechanism Diagram
The following diagram details the catalytic cycle, highlighting the competitive pathways.
Stability & Protodeboronation
Pyridyl boronic acids are notoriously unstable due to protodeboronation , where the C-B bond is cleaved by water/protons, yielding the de-borylated pyridine.
-
Mechanism: Facilitated by the basicity of the pyridine nitrogen. The formation of a zwitterionic intermediate (boronate anion stabilized by protonated nitrogen) accelerates C-B cleavage.
-
Specific Profile: The 2-Chloro substituent reduces the basicity of the pyridine nitrogen (inductive withdrawal), making this specific isomer more stable than unsubstituted 3-pyridylboronic acid.
-
Storage: Store at 2–8 °C under Argon. Long-term storage as the pinacol ester is recommended if stability issues arise.
Part 5: References
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Frontier Specialty Chemicals. (n.d.). 2-Chloro-5-methylpyridine-3-boronic acid Product Page. Retrieved from
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ChemicalBook. (2025). 2-Chloro-3-pyridylboronic acid and derivatives: Properties and Suppliers. Retrieved from
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Mechanistic insights on protodeboronation).
-
PubChem. (2025). Compound Summary: 2-Chloro-5-methylpyridine-3-boronic acid.[6][1][2][7][8][9][10] Retrieved from
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Pipzine Chemicals. (n.d.). Technical Data Sheet: 2-Chloro-3-methylpyridine-5-boronic acid (Isomer comparison). Retrieved from
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